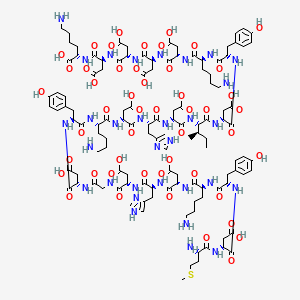
hTRT (988-997)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Telomerase Reverse Transcriptase; hTRT
Scientific Research Applications
Telomerase Activation in Cancer Cells
A key application of hTRT (988-997) in scientific research is its role in telomerase activation, particularly in cancer cells. The human telomerase reverse transcriptase (hTRT) is identified as a putative catalytic subunit of human telomerase. Research has shown that the expression of wild-type hTRT induces telomerase activity in human normal fibroblast cells, whereas mutants do not. In hepatocellular carcinoma samples, a significant correlation between hTRT expression and telomerase activity was observed, indicating hTRT's crucial role in activating telomerase in cancer cells (Nakayama et al., 1998).
Telomerase in Cervical Cancer
Another study investigated the expression of hTR, TP1 mRNA, and hTRT mRNA in cervical cancers and their correlation with telomerase activity. The study found that hTRT mRNA was observed only in cervical cancers and cell lines, with a strong correlation between telomerase activity and hTRT mRNA expression. This suggests that up-regulation of hTRT expression may play a critical role in human carcinogenesis (Takakura et al., 1998).
Role in Gastric Cancer
In the context of gastric cancer, research has shown a significant correlation between the expression of hTRT mRNA and cyclinD1 protein. The expression of hTRT mRNA and its protein in gastric cancer is significantly different from the expression in adjacent cancerous tissue, indicating a close correlation with the occurrence of gastric cancer (Shao et al., 2003).
CD4+ T-Cell Immunity Against hTRT
Research has also delved into the immunological aspect of hTRT, demonstrating that CD4+ T cells specific for the HLA-DR7-restricted hTRT epitope can respond to naturally processed hTRT proteins and recognize hTRT antigen from various tumors. This suggests the potential for hTRT to serve as a universal cancer vaccine for humans (Schroers et al., 2002).
Telomerase RNA in Sebaceous Gland Carcinoma
In the study of eyelid sebaceous gland carcinoma, the expression of hTR and hTRT was mainly present in the carcinoma tissues and not in adjacent tissues. The expression of hTR was highly associated with the degree of carcinoma differentiation, and hTRT expression was correlated with the proliferation index. This indicates that telomerase may play a significant role in the carcinogenesis of sebaceous gland carcinoma (Li et al., 2006).
properties
sequence |
YLQVNSLQTV |
|---|---|
source |
Homo sapiens (human) |
storage |
Common storage 2-8℃, long time storage -20℃. |
synonym |
Telomerase Reverse Transcriptase (988-997); hTRT (988-997) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



